molecular formula C24H23N3O4 B2925498 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1286703-10-3

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2925498
CAS No.: 1286703-10-3
M. Wt: 417.465
InChI Key: GJQIEKDCBIMPTQ-UHFFFAOYSA-N
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Description

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C₂₄H₂₃N₃O₄ and a molecular weight of 417.5 g/mol . This chemical features a complex structure based on a 1H-pyrrolo[2,3-c]pyridine core, a seven-membered heterocyclic system, which is benzylated at the pyrrole nitrogen and functionalized with an acetamide side chain at the pyridinone ring. The acetamide group is further substituted with a 3,5-dimethoxyphenyl ring. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry and is found in compounds investigated for various biological activities. For instance, structurally related pyrrolopyridinone derivatives have been explored as potent inhibitors in epigenetic research, such as targeting bromodomain-containing proteins . Similarly, this core structure is a subject of investigation in early-stage drug discovery programs . Researchers may find this compound valuable for developing structure-activity relationships (SAR), screening against novel biological targets, or as a building block in synthetic chemistry. The specific mechanism of action, pharmacological activity, and primary research applications for this exact compound are not fully characterized in the public domain and require further investigation by qualified researchers. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-22(28)16-27-11-9-18-8-10-26(23(18)24(27)29)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQIEKDCBIMPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : Synthesis of this compound typically involves multi-step reactions, starting with readily available precursors. The synthetic route might involve:

  • Step 1: Formation of the pyrrolo[2,3-c]pyridine core via cyclization reactions.

  • Step 2: Introduction of the benzyl group through nucleophilic substitution.

  • Step 3: Acylation with 3,5-dimethoxyphenylacetyl chloride in the presence of a base to yield the final product.

Industrial production methods: : Scale-up of these reactions for industrial production requires optimization of reaction conditions, such as temperature, solvents, and reaction times, to ensure high yield and purity. Continuous flow chemistry and catalysis may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : Undergoes oxidation reactions, often facilitated by oxidizing agents such as permanganates or peroxides.

  • Reduction: : Can be reduced using agents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Participates in electrophilic and nucleophilic substitution reactions, given the presence of reactive functional groups.

Common reagents and conditions

  • Oxidation: : Requires oxidants like KMnO₄.

  • Reduction: : Typically uses NaBH₄ or H₂/Pd-C.

  • Substitution: : Conditions depend on the type of substitution; nucleophiles like NH₃ can be used for nucleophilic substitution, while electrophiles like Br₂ for electrophilic substitution.

Major products formed

  • Oxidation: : Formation of corresponding oxidized products such as ketones or carboxylic acids.

  • Reduction: : Produces reduced derivatives like alcohols.

  • Substitution: : Substituted derivatives varying based on the substituent introduced.

Scientific Research Applications

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has significant applications across various fields:

  • Chemistry: : Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studied for its potential in modulating biological pathways, making it valuable in biochemical research.

  • Medicine: : Explored for its pharmacological properties, particularly in drug discovery for targeting specific receptors or enzymes.

  • Industry: : Could be used in the development of specialty chemicals and materials.

Mechanism of Action

The compound interacts with molecular targets through:

  • Binding to receptors: : Its structure allows it to fit into specific receptor sites, modulating their activity.

  • Enzyme inhibition: : Acts as an inhibitor for certain enzymes, blocking their catalytic activity.

  • Signal transduction pathways: : Modifies pathways by influencing signal molecules or their receptors, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between the target compound and analogs (Table 1).

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituent on N-Phenyl Molecular Formula Molecular Weight (g/mol) Core Structure Key Features
Target: 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide 3,5-dimethoxy C₂₄H₂₃N₃O₄* 418.4* Pyrrolo[2,3-c]pyridinone Electron-rich phenyl substituent; potential for enhanced solubility/binding
: N-(2-methoxyphenyl) analog 2-methoxy C₂₃H₂₁N₃O₃ 387.4 Pyrrolo[2,3-c]pyridinone Ortho-substitution may sterically hinder interactions; lower polarity
: N-(2-ethoxyphenyl) analog 2-ethoxy Not reported Not reported Pyrrolo[2,3-c]pyridinone Ethoxy group increases lipophilicity compared to methoxy
: 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h) 3,5-dimethoxy-benzyl C₁₃H₁₆N₂O₃ Not reported Coumarin Cyanoacetamide with benzyl substituent; distinct core scaffold

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3,5-dimethoxy substituents provide para-directed electron donation, which may improve solubility and hydrogen-bonding capacity compared to the 2-methoxy () and 2-ethoxy () analogs. Ethoxy vs. Methoxy: The 2-ethoxy group () introduces greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to methoxy .

Core Structure Variations: Compounds in (e.g., 3h) share the acetamide functional group but feature a coumarin core instead of pyrrolopyridinone. This distinction likely results in divergent pharmacological profiles, as coumarins are associated with anticoagulant activity, whereas pyrrolopyridinones are explored for kinase inhibition .

Synthetic Methodology: The synthesis of analogous acetamide derivatives () employs ethanol and piperidine under low-temperature conditions (0–5°C, 2 hours), suggesting a generalizable approach for introducing cyanoacetamide or related groups . However, the target compound’s synthesis route remains unspecified in the evidence.

Biological Activity

The compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 1286709-60-1) is a synthetic organic molecule that incorporates a pyrrolo[2,3-c]pyridine core. This structure is known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O2_{2}
  • Molecular Weight : 385.5 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core with a benzyl substituent and a dimethoxyphenyl acetamide group.

The biological activity of this compound is hypothesized to stem from its structural components:

  • Pyrrolo[2,3-c]pyridine Core : This moiety is associated with interactions with various enzymes and receptors in biological systems. Compounds with similar structures have been reported to act as kinase inhibitors, which are crucial in cancer therapy.
  • Acetamide Group : The acetamide functionality may contribute to the compound's solubility and bioavailability, enhancing its therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolo[2,3-c]pyridine core exhibit significant anticancer properties. For instance:

  • A related compound demonstrated IC50_{50} values against various cancer cell lines such as MCF7 and HCT116, indicating potent cytotoxic effects .
  • The presence of the dimethoxyphenyl group may enhance the binding affinity to specific targets involved in tumor growth regulation.

Antimicrobial Potential

The structural characteristics of this compound suggest potential antibacterial activity:

  • Similar pyrrolopyridine derivatives have been shown to possess antibacterial properties against various strains . Further investigation into this compound's efficacy against bacterial pathogens is warranted.

Case Studies and Research Findings

StudyCompoundActivityFindings
Pyrrolopyridine analogsAnticancerIC50_{50} values ranging from 0.39 to 0.46 µM against MCF7 cells.
Pyrrolopyridine derivativesAntibacterialDemonstrated significant inhibition against Gram-positive bacteria.
Review on Pyrido[2,3-d]pyrimidinesTherapeutic potentialHighlighted the importance of similar structures in drug design for cancer therapies.

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